molecular formula C17H15ClO4 B585085 2-Chloro Fenofibric Acid-d6 CAS No. 1346603-06-2

2-Chloro Fenofibric Acid-d6

Cat. No. B585085
M. Wt: 324.79
InChI Key: OTLZAXXVHHHGDU-WFGJKAKNSA-N
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Description

2-Chloro Fenofibric Acid-d6 is a labelled building block . It is a deuterium labelled Fenofibric acid . Fenofibric acid, an active metabolite of fenofibrate, is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively .


Synthesis Analysis

A validated bioanalytical method for estimation of fenofibric acid in human EDTA plasma that chromatographically resolves its acyl glucuronide has been developed . An API 3000 mass spectrometer was employed in this method, and fenofibric acid-d6 served as the internal standard .


Molecular Structure Analysis

The molecular formula of 2-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The molecular weight is 324.79 .


Chemical Reactions Analysis

Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step . Negative mass transitions (m / z) of fenofibric acid and fenofibric acid-d6 were detected in multiple reactions monitoring (MRM) mode at 317.1 → 230.9 and 322.9 → 230.8, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro Fenofibric Acid-d6 is 324.79 . The density is 1.3±0.1 g/cm3 . The boiling point is 484.3±30.0 °C at 760 mmHg .

Scientific Research Applications

1. Pharmacokinetic Studies

Specific Scientific Field

Pharmacology and clinical pharmacokinetics.

2-Chloro Fenofibric Acid-d6

(also known as Fenofibric Acid-d6 ) is a deuterated analog of fenofibric acid, which is an active metabolite of the lipid-regulating drug fenofibrate. Researchers use it to investigate the pharmacokinetics of fenofibric acid in human plasma.

Experimental Procedures

Results

  • A significant decrease in Cmax and AUC0-72 is observed for Lipanthyl™ MC (fenofibrate formulation) under fasting conditions compared to fed conditions .

2. SARS-CoV-2 Research

Specific Scientific Field

Virology and drug repurposing.

Summary of the Application

Researchers have explored the inhibitory role of fenofibric acid (FA) in destabilizing the receptor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). FA is an active metabolite of fenofibrate, and its potential as a treatment for SARS-CoV-2 infection is being investigated.

Experimental Procedures

Results

  • FA destabilizes the SARS-CoV-2 receptor, potentially interfering with viral entry and replication .

Safety And Hazards

The safety data sheet for fenofibric acid-d6 suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZAXXVHHHGDU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro Fenofibric Acid-d6

Citations

For This Compound
2
Citations
T Arafat, B Arafat, A Abu Awwad, OJ Schmitz - Chromatographia, 2016 - Springer
… Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step. 25 and 2 µL from supernatant …
Number of citations: 3 link.springer.com
R Atika - 2022 - scholar.unand.ac.id
Asam fenofibrat merupakan metabolit aktif dari fenofibrat yang sukar larut dalam air dan memiliki efek sebagai antihiperlipidemia. Penelitian ini bertujuan untuk membentuk …
Number of citations: 0 scholar.unand.ac.id

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